(2E)-2-(benzylimino)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide
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Overview
Description
(2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a phenylmethyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide typically involves the reaction of 4-chloroaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The reaction conditions often require the use of an acid catalyst and a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-bromophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide
- (2E)-N-(4-fluorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide
- (2E)-N-(4-methylphenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide
Uniqueness
The uniqueness of (2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the chlorine atom may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C17H16ClN3OS |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-benzylimino-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C17H16ClN3OS/c18-14-6-8-15(9-7-14)20-16(22)21-10-11-23-17(21)19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,22) |
InChI Key |
MBVCJULKOWLBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NCC2=CC=CC=C2)N1C(=O)NC3=CC=C(C=C3)Cl |
solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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